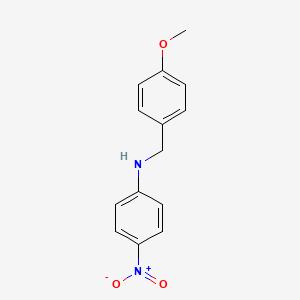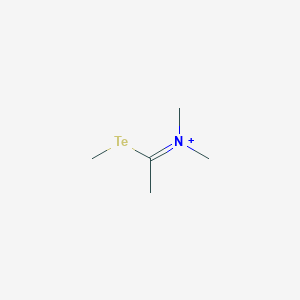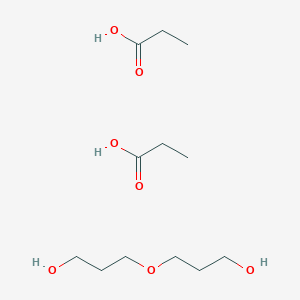![molecular formula C11H12N2OS2 B12547396 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole CAS No. 143392-70-5](/img/structure/B12547396.png)
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with thiomorpholine and sulfur-containing reagents. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with thiomorpholine and sulfur reagents under specific conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole: Unique due to its combination of a benzoxazole ring and a thiomorpholine moiety.
2-thio-containing pyrimidines: Similar in that they also contain sulfur atoms and exhibit diverse biological activities.
2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide: Another compound with a thiomorpholine moiety, used in different research applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a thiomorpholine moiety makes it a versatile compound for various applications .
Properties
CAS No. |
143392-70-5 |
|---|---|
Molecular Formula |
C11H12N2OS2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(14-10)16-13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI Key |
FMGXBRKDMFDJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)

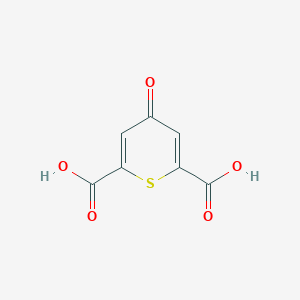

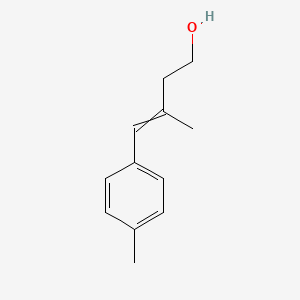
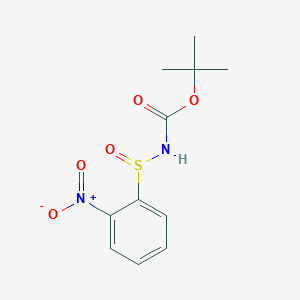

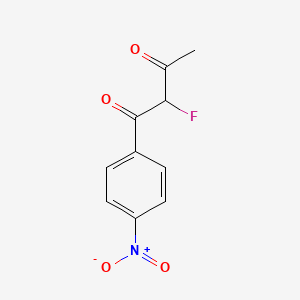
![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
